molecular formula C21H18N2O2S B6569099 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide CAS No. 946246-17-9

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Cat. No.: B6569099
CAS No.: 946246-17-9
M. Wt: 362.4 g/mol
InChI Key: GFIZABUCTVISHV-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzoyl group attached to a tetrahydroquinoline ring, further linked to a thiophene-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions on the tetrahydroquinoline ring can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a probe in biochemical assays to study enzyme activities and interactions with biological macromolecules.

Medicine: In the medical field, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide has shown potential as a therapeutic agent, with research exploring its effects on various disease models.

Industry: The compound's unique properties make it valuable in the development of new materials and chemicals for industrial applications, including its use in the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide

Uniqueness: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide stands out due to its specific structural features and the presence of the thiophene-2-carboxamide moiety, which imparts unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzoyl group : Enhances lipophilicity and potential binding interactions.
  • Tetrahydroquinoline framework : Provides a scaffold that is common in various bioactive compounds.
  • Thiophene ring : Known for its electron-rich nature, which can facilitate interactions with biological targets.

The molecular formula of this compound is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S, with a molecular weight of approximately 420.46 g/mol .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve the inhibition of specific enzymes or disruption of microbial cell membranes. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has demonstrated anticancer properties in vitro. Research indicates that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization. Notably, studies have shown IC50 values in the low micromolar range against various cancer cell lines such as HeLa (cervical), MCF-7 (breast), and A549 (lung) .

Cell Line IC50 Value (µM) Mechanism of Action
HeLa0.99Apoptosis induction
MCF-70.54Tubulin inhibition
A5490.48Cell cycle arrest

Neuroprotective Effects

Emerging evidence suggests that the compound may also possess neuroprotective effects. It is believed to modulate neurotransmitter receptors and inhibit enzymes associated with neurodegenerative diseases. This potential makes it a candidate for further exploration in treating conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiophene moiety may form hydrogen bonds with active sites on target enzymes, leading to inhibition of their activity.
  • Receptor Modulation : The compound may influence neurotransmitter receptor activity, which is crucial for its neuroprotective effects.
  • Tubulin Binding : Similar compounds have shown the ability to bind to tubulin and inhibit its polymerization, disrupting the mitotic spindle formation in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study on tetrahydroquinoline derivatives reported significant anticancer activity against multiple cell lines with IC50 values ranging from 0.054 to 0.246 µM .
  • Another investigation highlighted the neuroprotective potential of similar benzamide derivatives in animal models of neurodegeneration .

These findings underscore the importance of further research into the structure–activity relationships (SARs) of this class of compounds to optimize their therapeutic efficacy.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c24-20(19-9-5-13-26-19)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)15-6-2-1-3-7-15/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIZABUCTVISHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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